
C17H34Ino4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C17H34Ino4 is a unique chemical entity. This compound is not widely known in common chemical databases, suggesting it might be a specialized or newly synthesized compound. The molecular structure indicates it contains 17 carbon atoms, 34 hydrogen atoms, one indium atom, and four oxygen atoms. The presence of indium is particularly notable as it is a less common element in organic compounds, often used in specialized applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C17H34Ino4 likely involves multiple steps, given its complex structure. The preparation might start with the formation of an organic backbone, followed by the introduction of the indium atom. Common methods for incorporating indium into organic molecules include:
Organometallic Reactions: Using organoindium reagents which can be prepared by reacting indium trichloride with organic halides.
Catalytic Processes: Employing catalysts to facilitate the formation of carbon-indium bonds.
Industrial Production Methods
Industrial production of This compound would require scalable and efficient methods. This might involve:
Batch Processing: For small-scale production, where reactions are carried out in batches.
Continuous Flow Chemistry: For larger-scale production, where reactants are continuously fed into a reactor and products are continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
C17H34Ino4: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can alter the oxidation state of the indium atom or other functional groups in the molecule.
Substitution: The indium atom or other groups in the molecule can be substituted with different atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indium oxides, while reduction could produce indium hydrides.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Possible applications in drug development or as a diagnostic agent.
Industry: Use in materials science, particularly in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which C17H34Ino4 exerts its effects would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. In a chemical context, it could act as a catalyst, facilitating reactions by lowering the activation energy.
Comparación Con Compuestos Similares
Similar Compounds
Heptadecanoic Acid (C17H34O2): A fatty acid with a similar carbon and hydrogen count but lacking indium.
Indium Trichloride (InCl3): A common indium compound used in various chemical reactions.
Uniqueness
The presence of indium in C17H34Ino4 makes it unique compared to other organic compounds. Indium’s properties can impart unique reactivity and functionality to the compound, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C17H34INO4 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
methyl 10-hydroxy-11-(4-methylmorpholin-4-ium-4-yl)undecanoate;iodide |
InChI |
InChI=1S/C17H34NO4.HI/c1-18(11-13-22-14-12-18)15-16(19)9-7-5-3-4-6-8-10-17(20)21-2;/h16,19H,3-15H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
PVYXYWLAJISDLF-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCOCC1)CC(CCCCCCCCC(=O)OC)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


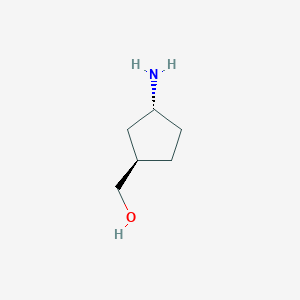
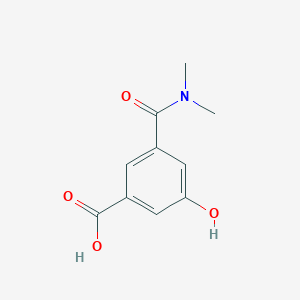
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B12630521.png)
![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
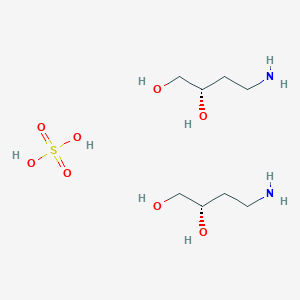
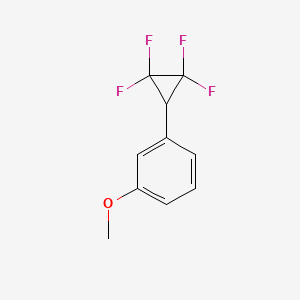
![2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide](/img/structure/B12630552.png)
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
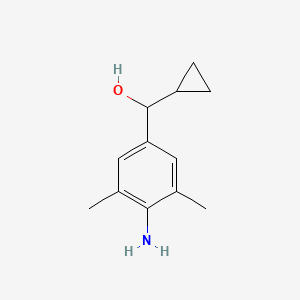
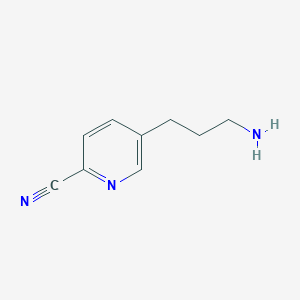
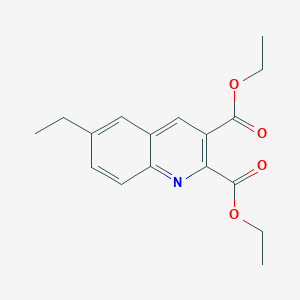
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride](/img/structure/B12630579.png)
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)
![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)
